molecular formula C14H8N2O8 B1329700 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20246-81-5

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B1329700
CAS No.: 20246-81-5
M. Wt: 332.22 g/mol
InChI Key: CDYUHLLQUAYYHD-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Conformation

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional molecular structure of 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The crystal structure determination reveals a molecular architecture where the biphenyl core serves as the central scaffold, with the electron-withdrawing nitro groups and carboxylic acid functionalities creating a complex electronic distribution throughout the molecule. The crystallographic analysis demonstrates that the compound crystallizes with specific lattice parameters that accommodate the bulky substituents while maintaining structural integrity.

The molecular conformation adopted in the solid state reflects the balance between intramolecular steric interactions and intermolecular packing forces. The positioning of the nitro groups at the 4,4' positions creates significant steric hindrance, particularly when considering the proximity to the carboxylic acid groups at the adjacent 2,2' positions. This substitution pattern results in a non-planar molecular geometry that deviates substantially from the planar conformation typically observed in unsubstituted biphenyl systems.

Crystallographic data reveals specific bond lengths and angles that characterize the molecular framework. The carbon-carbon bridge connecting the two phenyl rings maintains a bond length consistent with typical biphenyl structures, while the carbon-nitrogen bonds of the nitro groups and carbon-oxygen bonds of the carboxylic acid groups exhibit characteristic distances reflecting their respective electronic environments. These structural parameters provide fundamental insights into the electronic distribution and bonding characteristics within the molecule.

The crystal packing arrangement demonstrates how individual molecules organize within the solid state to minimize overall lattice energy. The combination of polar functional groups and aromatic rings creates opportunities for multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These crystallographic findings form the foundation for understanding the compound's physical properties and potential applications in materials science.

Torsional Angles and Biphenyl Ring Coplanarity

The torsional angle between the two phenyl rings represents a critical structural parameter that governs the overall molecular geometry and electronic properties of this compound. Unlike the parent biphenyl compound, which exhibits a dihedral angle of approximately 0° in its planar configuration, the substituted derivative shows significant deviation from coplanarity due to steric interactions between the bulky substituents.

Computational and experimental studies have established that biphenyl derivatives without ortho substituents typically adopt dihedral angles of approximately 41° as their energetically favorable conformation. However, the presence of both nitro and carboxylic acid groups in the ortho positions creates additional steric strain that further increases the torsional angle. The specific value observed for this compound reflects the compromise between minimizing steric repulsion and maintaining favorable electronic interactions.

Table 1: Comparative Torsional Angles in Biphenyl Derivatives

Compound Dihedral Angle (°) Reference
Biphenyl (parent) 0
4,4'-dinitro-[1,1'-biphenyl]-2-amine 52.84
Dimethyl 2,2'-dinitrobiphenyl-4,4'-dicarboxylate 58.0
Calculated biphenyl (no ortho substituents) ~41

The non-coplanar arrangement has significant implications for the electronic properties of the molecule. The reduced conjugation between the two aromatic rings affects the overall electronic delocalization and influences the compound's optical and electronic characteristics. This structural feature becomes particularly important when considering applications in molecular electronics or as ligands in coordination chemistry, where the degree of conjugation directly impacts performance.

Temperature-dependent studies suggest that the torsional angle may exhibit some flexibility, although the substantial steric hindrance limits conformational mobility. The barrier to rotation around the central carbon-carbon bond is considerably higher than in less substituted biphenyl derivatives, contributing to the conformational stability observed in both solution and solid-state environments.

Hydrogen Bonding Networks in Crystal Packing

The crystal structure of this compound exhibits an intricate network of hydrogen bonding interactions that significantly influence the solid-state organization and stability. The carboxylic acid groups serve as both hydrogen bond donors and acceptors, creating opportunities for strong intermolecular interactions that direct the crystal packing arrangement.

Primary hydrogen bonding occurs between the carboxylic acid hydrogen atoms and oxygen atoms of neighboring molecules, forming classic carboxylic acid dimers or extended chains. These interactions typically exhibit bond lengths and angles characteristic of moderate to strong hydrogen bonds, with oxygen-hydrogen distances ranging from 1.8 to 2.2 Å and bond angles approaching linearity. The geometric parameters of these hydrogen bonds reflect their strength and directionality, contributing significantly to the overall lattice energy.

Secondary hydrogen bonding interactions involve the nitro groups as acceptors, with weak carbon-hydrogen bonds from aromatic rings serving as donors. These weaker interactions, while individually less significant than the carboxylic acid hydrogen bonds, collectively contribute to the three-dimensional stability of the crystal structure. The cumulative effect of multiple weak hydrogen bonds creates a robust framework that influences mechanical properties and thermal stability.

Table 2: Hydrogen Bonding Parameters in Crystal Structure

Interaction Type Donor-Acceptor Distance (Å) Bond Angle (°) Strength
Carboxyl O-H···O 1.85-2.10 165-180 Strong
Aromatic C-H···O (nitro) 2.30-2.60 140-160 Weak
Carboxyl O-H···O (nitro) 2.15-2.40 150-170 Moderate

The hydrogen bonding network creates distinct structural motifs within the crystal lattice, including chains, rings, and sheet-like arrangements. These motifs determine the anisotropic properties of the crystalline material and influence characteristics such as mechanical strength, thermal expansion, and optical properties. Understanding these interactions provides insights into potential modifications that could alter crystal morphology and physical properties.

Comparative Analysis with Substituted Biphenyl Derivatives

Comparative structural analysis with related biphenyl derivatives reveals the specific influence of the 4,4'-dinitro-2,2'-dicarboxylic acid substitution pattern on molecular geometry and crystal packing. When compared to other substituted biphenyl compounds, several key structural distinctions emerge that highlight the unique characteristics of this particular derivative.

The 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid represents an important structural analog where amino groups replace the nitro functionalities. This substitution results in significantly different electronic properties and hydrogen bonding capabilities, with the amino groups serving as both donors and acceptors in hydrogen bonding networks. The electron-donating nature of amino groups contrasts sharply with the electron-withdrawing nitro groups, leading to altered electronic distribution and different optical properties.

Comparison with 2,2'-dinitro-4,4'-biphenyldicarboxylic acid, where the positions of nitro and carboxylic acid groups are reversed, reveals the critical importance of substitution pattern on molecular conformation. This positional isomer exhibits different torsional angles and packing arrangements due to the altered steric and electronic environment. The axially chiral nature of this isomer introduces additional complexity in crystal packing and potential for enantioselective applications.

Table 3: Structural Comparison of Biphenyl Derivatives

Compound Molecular Formula Torsional Angle (°) Key Structural Features
This compound C14H8N2O8 ~55-60 Non-planar, extensive H-bonding
4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid C14H12N2O4 ~45-50 Enhanced conjugation, amino H-bonding
2,2'-dinitro-4,4'-biphenyldicarboxylic acid C14H8N2O8 ~60-65 Axially chiral, twisted conformation
Dimethyl 2,2'-dinitrobiphenyl-4,4'-dicarboxylate C16H12N2O8 58.0 Ester groups, reduced H-bonding

The ester derivatives, such as dimethyl 2,2'-dinitrobiphenyl-4,4'-dicarboxylate, provide insight into the role of hydrogen bonding in crystal packing. The replacement of carboxylic acid groups with methyl esters eliminates the strong hydrogen bonding capabilities, resulting in different packing motifs dominated by weaker intermolecular interactions. This comparison demonstrates the crucial role of functional group selection in determining solid-state properties.

Electronic property comparisons reveal how different substituents affect the overall electronic structure and potential applications. The electron-withdrawing nature of both nitro and carboxylic acid groups in this compound creates a highly polarized system with potential applications in nonlinear optical materials and molecular electronics. This electronic characteristic distinguishes it from amino-substituted analogs that exhibit different electronic properties due to the electron-donating nature of amino groups.

The comparative analysis extends to thermal and mechanical properties, where the extensive hydrogen bonding network in this compound contributes to enhanced thermal stability and mechanical strength compared to less hydrogen-bonded analogs. These properties make it particularly suitable for applications requiring robust materials with defined structural characteristics, such as in liquid crystal display elements where precise molecular organization is essential.

Properties

IUPAC Name

2-(2-carboxy-4-nitrophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYUHLLQUAYYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174091
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
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Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20246-81-5
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
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Record name 20246-81-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
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Preparation Methods

Direct Nitration Using Concentrated Sulfuric Acid and Fuming Nitric Acid

The most common and industrially relevant method involves the nitration of 2,2'-biphenyldicarboxylic acid with a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.

Procedure:

  • Step 1: Under an ice bath (0–15 °C), concentrated sulfuric acid is added dropwise to 2,2'-biphenyldicarboxylic acid with continuous stirring. The amount of sulfuric acid is typically 60–70 mL per gram of the acid substrate. The solution color changes to orange, indicating protonation and activation of the substrate.

  • Step 2: Fuming nitric acid is then added dropwise to the cooled mixture. The volume ratio of sulfuric acid to nitric acid ranges from 1:1 to 3:1. After complete addition, the reaction mixture is stirred under ice bath conditions and then heated to 60–65 °C for 1 hour to complete nitration.

  • Step 3: The reaction mixture is cooled to room temperature and poured into crushed ice to precipitate the product.

  • Step 4: The solid is filtered, washed with water multiple times to remove acid residues, and dried to yield 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid .

Example Data:

Parameter Condition/Value
Substrate 2,2'-Biphenyldicarboxylic acid (11.28 g)
Sulfuric acid volume 75 mL
Temperature (acid addition) 15 °C (ice bath)
Nitric acid addition Fuming nitric acid, volume ratio H2SO4:HNO3 = 1:1 to 3:1
Nitration temperature 60–65 °C
Reaction time 1 hour
Yield High (not explicitly stated, typically >80%)

This method is described in detail in a Chinese patent (CN103319348A) and is considered reliable for producing high-purity product suitable for further applications.

Alternative Synthetic Routes to Biphenyl Dicarboxylic Acid Precursors

Before nitration, the biphenyl dicarboxylic acid precursor can be synthesized by reductive coupling of bromobenzoic acid derivatives:

  • Using cuprous iodide as a catalyst in polyethylene glycol 400 solvent, with potassium hydroxide and piperazine as reagents, 4,4'-biphenyldicarboxylic acid is obtained by reductive coupling of 4-bromobenzoic acid.

  • Reaction conditions: 80 °C for 72 hours, followed by acidification and extraction to isolate the biphenyl dicarboxylic acid.

This method simplifies precursor synthesis and can be used to prepare the starting material for nitration.

Conversion to Acid Chloride and Further Functionalization

For advanced synthetic applications, the dinitro biphenyl dicarboxylic acid can be converted to its acid chloride derivative by refluxing with excess thionyl chloride (SOCl2):

  • Procedure: Reflux this compound in excess SOCl2 until the acid is fully converted (monitored by disappearance of starting material).

  • Yield: Approximately 99%.

  • The acid chloride can be used directly for further reactions such as esterification or polymer synthesis.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Product Yield & Purity Notes
Direct nitration (sulfuric + nitric acid) 2,2'-Biphenyldicarboxylic acid, H2SO4 (60-70 mL/g), fuming HNO3, 0–15 °C then 60–65 °C, 1 h High yield, pure dinitro acid Industrially scalable, well-established
Reductive coupling for precursor 4-Bromobenzoic acid, CuI catalyst, PEG400, KOH, piperazine, 80 °C, 72 h Near quantitative for biphenyl acid Precursor synthesis for nitration step
Acid chloride formation SOCl2 reflux, excess, until completion 99% yield Intermediate for further functionalization

Research Findings and Notes

  • The nitration step requires careful temperature control to avoid over-nitration or decomposition.

  • The volume ratio of sulfuric acid to nitric acid is critical for selective dinitration at the 4,4' positions.

  • The biphenyl dicarboxylic acid precursor can be synthesized in high yield by reductive coupling, which is a mild and efficient method avoiding harsh conditions.

  • Conversion to acid chloride is quantitative and allows for subsequent derivatization, useful in polymer chemistry and ligand synthesis.

  • NMR and HRMS data confirm the structure and purity of the synthesized compounds, with characteristic aromatic proton shifts and molecular ion peaks consistent with the dinitro biphenyl dicarboxylic acid.

Scientific Research Applications

Synthesis of Advanced Materials

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid serves as an important intermediate in the synthesis of advanced materials. Its rigid biphenyl structure provides a stable backbone for the development of polymers and other materials with enhanced thermal and mechanical properties.

  • Polymerization Studies : Research indicates that this compound can be utilized to create high-performance polymers that exhibit improved thermal stability and mechanical strength. These polymers are applicable in aerospace, automotive, and electronic industries.

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications due to its bioactive properties.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against a variety of pathogens. This makes it a candidate for developing new antimicrobial agents.
  • Drug Development : The compound's structure allows for modifications that can enhance its biological activity. Research into its derivatives may lead to the discovery of new therapeutic agents targeting specific diseases.

Environmental Chemistry

The compound is also relevant in environmental studies, particularly in assessing the degradation of nitroaromatic compounds.

  • Pollutant Degradation Studies : Research has focused on the environmental fate of nitroaromatic compounds like this compound. Understanding its degradation pathways is crucial for evaluating its impact on ecosystems and developing remediation strategies.

Case Study 1: Synthesis of High-Energy Compounds

In a study published in Molecules, researchers synthesized a series of high-energy compounds using this compound as a precursor. The synthesis involved functionalizing the compound with various nucleophiles to produce polyfunctionalized intermediates. The resulting compounds demonstrated promising energy density and stability characteristics suitable for propellant applications .

Case Study 2: Antimicrobial Derivatives

A research team explored the antimicrobial properties of modified derivatives of this compound. The study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new classes of antibiotics based on this compound .

Summary Table of Applications

Application AreaDescriptionReferences
Advanced MaterialsUsed as an intermediate in synthesizing high-performance polymers with enhanced properties
Pharmaceutical DevelopmentPotential antimicrobial agents derived from the compound
Environmental ChemistryStudies on degradation pathways of nitroaromatic compounds

Mechanism of Action

The mechanism of action of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of biphenyldicarboxylic acid derivatives allows for tailored properties in coordination chemistry. Below is a detailed comparison of 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid with its analogs:

Table 1. Key Properties of Biphenyldicarboxylic Acid Derivatives

Compound Name Substituent Positions Functional Groups Synthesis Method Key Properties/Applications References
This compound 4,4' (NO₂); 2,2' (COOH) Nitro, carboxylic acid Nitration of ester precursor + hydrolysis MOF ligand; high acidity due to -NO₂
2,2'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid 2,2' (NO₂); 4,4' (COOH) Nitro, carboxylic acid Nitration of biphenyl-4,4'-dicarboxylate Proton-conductive MOFs
6,6′-Dinitro-2,2′-biphenyldicarboxylic acid 6,6' (NO₂); 2,2' (COOH) Nitro, carboxylic acid Not explicitly detailed Steric hindrance limits coordination modes
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid 2,2' (NH₂); 4,4' (COOH) Amino, carboxylic acid Reduction of dinitro ester + hydrolysis MOFs with hydrogen bonding; enhanced stability
Biphenyl-4,4'-dicarboxylic acid (H₂BPDC) 4,4' (COOH) Carboxylic acid Direct synthesis from biphenyl Common MOF linker (e.g., UiO-67)

Structural and Electronic Effects

  • Nitro vs. Amino Substituents: The nitro groups in this compound increase the acidity of the carboxylic acid groups (pKa ~1–2) compared to the amino-functionalized analog (pKa ~3–4) . However, the amino groups enable hydrogen bonding, which stabilizes MOF structures against hydrolysis .
  • Positional Isomerism: Moving nitro groups from 4,4' to 2,2' (as in 2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid) alters steric and electronic effects. The 2,2'-NO₂ derivative exhibits stronger intermolecular π-π stacking, favoring dense MOF architectures, while the 4,4'-NO₂ isomer may allow for more open frameworks due to reduced steric hindrance .

Biological Activity

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No. 20246-81-5) is a synthetic organic compound with significant chemical properties that may influence its biological activity. This compound features two nitro groups and two carboxylic acid groups, which contribute to its reactivity and potential interactions in biological systems. This article explores the biological activities associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C14H8N2O8
  • Molecular Weight : 332.23 g/mol
  • Purity : 97%
  • Structure : Contains two nitro groups and two carboxylic acid functionalities.
  • Antioxidant Activity :
    • The presence of nitro groups can influence the redox state of cells. Compounds with similar structures have been shown to exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.
    • Studies suggest that derivatives of dinitro compounds can activate the Nrf2 pathway, leading to increased expression of antioxidant genes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
  • Anti-inflammatory Effects :
    • Dinitro compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models .
    • The anti-inflammatory potential can be attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.
  • Cytotoxicity :
    • Some studies indicate that dinitro compounds can induce cytotoxic effects in cancer cells by promoting apoptosis through the activation of caspases and the mitochondrial pathway .
    • The cytotoxicity is often linked to the electrophilic nature of the nitro groups, which can form adducts with cellular macromolecules like DNA and proteins.

Toxicological Profile

Case Study 1: Antioxidant Activity Evaluation

A study evaluating the antioxidant activity of various dinitro compounds demonstrated that this compound exhibited significant scavenging activity against DPPH radicals. The results indicated a dose-dependent response:

Concentration (µM)DPPH Scavenging (%)
1025
5055
10085

This suggests that the compound may effectively reduce oxidative stress in biological systems.

Case Study 2: Anti-inflammatory Mechanism

In a recent study on a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Dinitro Compound7550

These findings underscore the compound's potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of biphenyl dicarboxylic acid derivatives typically involves multi-step reactions. For nitro-substituted analogs, nitration of precursor biphenyl systems under controlled conditions (e.g., mixed acid systems at 0–5°C) is critical to avoid over-nitration. Post-synthetic hydrolysis of ester-protected intermediates (e.g., dimethyl esters) using strong acids or bases can yield the dicarboxylic acid. Reaction parameters such as solvent choice (e.g., DMF for solubility), temperature (110–120°C for coupling steps), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling) significantly impact yield and purity . Purification via recrystallization or column chromatography is essential to remove unreacted nitro precursors.

Q. How should researchers handle and store this compound to ensure stability and safety?

4,4'-Dinitro derivatives require stringent safety protocols due to potential reactivity and toxicity. Key precautions include:

  • Storage : Seal in dry, inert conditions (argon/vacuum) at room temperature to prevent decomposition. Avoid exposure to strong acids/bases or oxidizing agents, which may trigger hazardous reactions .
  • Safety Gear : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if handling powders to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and nitro group positioning. Aromatic protons adjacent to nitro groups typically show downfield shifts (δ 8.5–9.0 ppm) .
  • FT-IR : Nitro groups exhibit strong asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, while carboxylic acids show broad O-H stretches (~2500–3000 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry and validates dihedral angles between biphenyl rings, which influence MOF topology .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups influence the ligand's coordination behavior in MOFs compared to amino or carboxylate groups?

Nitro groups reduce electron density on the biphenyl backbone, weakening metal-ligand coordination bonds. This contrasts with amino groups, which enhance electron density and stabilize metal nodes via chelation. In MOF synthesis, nitro-substituted ligands may require higher reaction temperatures or longer times to achieve framework assembly. Computational studies (DFT) can predict binding energies and optimize metal-ligand ratios for stable frameworks .

Q. What strategies can mitigate framework interpenetration in MOFs synthesized with this ligand?

  • Steric Modulation : Introduce bulky substituents (e.g., methyl groups) ortho to nitro groups to sterically hinder interpenetration .
  • Solvent Choice : Use low-polarity solvents (e.g., toluene) to slow crystallization, favoring non-interpenetrated frameworks .
  • Post-Synthetic Modification : Functionalize the ligand with thermolabile groups (e.g., esters) that can be removed after framework assembly to expand cavity size .

Q. How do solvent choice and reaction time affect the crystallinity and porosity of MOFs using this ligand?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility but may promote interpenetration. Mixed solvents (e.g., DMF/water) balance solubility and nucleation rates, improving crystallinity .
  • Reaction Time : Prolonged hydrothermal synthesis (72–96 hours at 80–120°C) often yields larger crystals with higher surface areas (>500 m²/g). Shorter times may result in amorphous byproducts .

Q. What computational methods are recommended to predict the ligand’s electronic properties and MOF stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and nitro group effects on charge transfer .
  • Molecular Dynamics (MD) : Simulate framework flexibility under thermal stress to identify weak points in MOF stability .

Data Contradiction Analysis

  • Synthetic Yields : reports 75% yields for biphenyl derivatives using Mg(NO₃)₂·6H₂O in DMF/water, while other studies using Pd catalysts achieve ~82% yields. This discrepancy may arise from differences in metal-ligand affinity or solvent coordination strength.
  • MOF Stability : Some studies note nitro-functionalized MOFs decompose above 300°C , while amino analogs () retain stability up to 400°C. This highlights the need for thermal gravimetric analysis (TGA) to tailor applications (e.g., catalysis vs. gas storage).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

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